![molecular formula C19H18O5 B2446346 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one CAS No. 720674-34-0](/img/structure/B2446346.png)
3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products and pharmaceuticals . The 3,4-dimethoxyphenyl group is an intramolecular hydrogen acceptor .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, one study reported the synthesis of a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, using FT-IR, UV–visible, 1H NMR, HRMS techniques . Another method involved decarboxylation in water .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and density functional theory (DFT) . These techniques can provide detailed information about the compound’s geometry, vibrational frequencies, and electronic structure.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, one study examined the reaction mechanism of 3,4-dimethoxybenzaldehyde formation from 1-(3′,4′-dimethoxyphenyl)propene .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, Ethyl 3-(3,4-dimethoxyphenyl)propionate has a density of 1.112 g/mL at 25 °C, a boiling point of 193 °C/20 mmHg, and a refractive index of 1.513 .Scientific Research Applications
- Applications :
- Green Synthesis : The compound can be synthesized using ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride. This methodology allows the preparation of 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one with moderate yield .
- Atom-Efficient Reactions : The aza-Michael reaction, which forms β-aminocarbonyl derivatives, is an efficient synthetic protocol for constructing heteroarylated carbonyl compounds .
- Biological Relevance : Nitrogen-containing heteroarenes are common in natural products. Triazole derivatives, like this compound, exhibit diverse biological effects .
- Stability and Binding : The structural characteristics of triazoles facilitate binding with target molecules, making them valuable in drug discovery .
- Chalcone Preparation : The compound can be synthesized by Michael addition of N-heterocycles to chalcones, with good green metrics .
- Retro-Michael Reaction : The moderate yield is attributed to the retro-Michael reaction during synthesis .
- Muscle Relaxant Papaverin : The compound serves as an intermediate in the preparation of the muscle relaxant papaverin .
- Modified Diterpene Synthesis : It has been used in the preparation of modified diterpenes .
Bioactivity and Medicinal Chemistry
Synthetic Methodology
Natural Product Chemistry
Organic Synthesis
Chemical Intermediates
Surface Science and Materials
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets . For instance, a compound with a similar structure, (3R,4S)-1-(3,4-DIMETHOXYPHENYL)-3-(3-METHYLPHENYL)PIPERIDIN-4-AMINE, has been found to target Dipeptidyl peptidase 4 .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways . For instance, a compound with a similar structure, Bevantolol, has been found to have both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-14-10-13(21-2)6-8-15(14)24-19(20)18(11)12-5-7-16(22-3)17(9-12)23-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUUGWXFURLGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one |
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